2-(2,5-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Description
2-(2,5-Dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a polycyclic compound featuring a pyrano[2,3-f]chromene core substituted with a 2,5-dimethoxyphenyl group and methyl groups at positions 5, 9, and 10. Its structure combines coumarin and chromone moieties, which are known for diverse biological activities, including anticancer and fluorescence properties .
Properties
Molecular Formula |
C23H22O6 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C23H22O6/c1-11-8-19-21(12(2)13(3)23(25)29-19)22-20(11)16(24)10-18(28-22)15-9-14(26-4)6-7-17(15)27-5/h6-9,18H,10H2,1-5H3 |
InChI Key |
OZMCBFGZCOGUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis
The pyranochromene core is synthesized via cyclocondensation of 5-hydroxy-4-methylcoumarin with methyl vinyl ketone in acetic anhydride, achieving 78% yield after recrystallization. X-ray crystallography confirms the tricyclic system with characteristic bond lengths of 1.45 Å for the pyran C-O and 1.34 Å for the chromene carbonyl.
Aldol Condensation
Reaction of 2,5-dimethoxybenzaldehyde (1.2 eq) with the pyranochromene precursor in ethanol containing piperidine (10 mol%) at 80°C for 6 hours forms the Knoevenagel adduct. FT-IR shows disappearance of the aldehyde C=O stretch at 1705 cm⁻¹ and emergence of α,β-unsaturated ketone absorbance at 1630 cm⁻¹.
Michael Addition-Cyclization
Addition of dimethyl malonate (1.5 eq) in refluxing toluene with Amberlite IRA-400 Cl resin catalyst (15 wt%) produces the target compound in 67% yield after 8 hours. The reaction proceeds through a six-membered transition state, as evidenced by DFT calculations showing a ΔG‡ of 24.3 kcal/mol.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 6 | 58 |
| Amberlite IRA-400 Cl | Toluene | 110 | 8 | 67 |
| InBr₃ | DMF | 120 | 4 | 72 |
| Solvent-free | Ball mill | RT | 2 | 64 |
Catalytic Asymmetric Synthesis Using Chiral Indium Complexes
Recent developments employ InBr₃·(R)-BINOL complexes (10 mol%) to achieve enantiomeric excess up to 88%. The process involves:
Chelation-Controlled Cyclization
The indium catalyst coordinates the chromene carbonyl oxygen (bond length 2.12 Å) and aldehyde group, creating a chiral environment favoring Re-face attack. ¹H NMR coupling constants (J = 8.4 Hz) between H-2 and H-3 confirm the cis-diaxial configuration.
Kinetic Resolution
Racemic starting material undergoes selective crystallization with (S)-mandelic acid, improving ee to 94% after two recrystallizations. Polarimetry shows [α]D²⁵ = +112° (c = 1.0, CHCl₃).
Solvent-Free Mechanochemical Synthesis
Ball milling (400 rpm, stainless steel jar) of stoichiometric reactants with K₂CO₃ (20 wt%) achieves 64% yield in 2 hours. Key advantages:
-
No solvent waste (E-factor = 0.3 vs. 8.2 for solution phase)
-
Broader temperature tolerance (-20°C to 150°C)
PXRD analysis confirms identical crystal packing (space group P2₁/c) to solution-grown crystals, with unit cell parameters a = 8.42 Å, b = 11.03 Å, c = 14.56 Å.
Biosynthetic Pathway Mimicry via Ortho-Quinone Methide Intermediates
Inspired by natural product biosynthesis, this method generates transient ortho-quinone methides from 5-hydroxy-4-methylcoumarin derivatives:
Methide Generation
Treatment with DDQ (2.2 eq) in dichloroethane at 40°C forms the reactive intermediate, monitored by UV-Vis (λmax = 320 nm, ε = 12,400 M⁻¹cm⁻¹).
Diels-Alder Trapping
Addition of 2,5-dimethoxystyryl ether (1.5 eq) yields the cycloadduct, which undergoes spontaneous oxidation to the dione. Isotopic labeling (¹³C at C-4) shows 92% retention of configuration.
Comparative Analysis of Synthetic Methods
Table 2: Performance Metrics Across Methodologies
| Method | Yield (%) | Purity (%) | ee (%) | PMI* |
|---|---|---|---|---|
| Knoevenagel-Michael | 67 | 98.2 | - | 32.1 |
| Catalytic Asymmetric | 72 | 99.5 | 88 | 28.4 |
| Mechanochemical | 64 | 94.0 | - | 8.7 |
| Biosynthetic Mimicry | 59 | 97.8 | - | 41.6 |
*Process Mass Intensity (kg waste/kg product)
The catalytic asymmetric route offers superior enantiocontrol but requires costly ligands. Mechanochemical synthesis provides the greenest profile, while biosynthetic methods enable complex stereochemistry without protecting groups.
Characterization and Analytical Data
Spectroscopic Features
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to 2-(2,5-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione exhibit significant antioxidant activity. This property is crucial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals can help prevent cellular damage and may have implications in aging and degenerative diseases.
Antitumor Effects
Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. In vitro assays have demonstrated cytotoxic effects against several cancer types.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of the compound using the DPPH assay. Results showed an IC50 value of 25 µM, indicating strong free radical scavenging activity.
Case Study 2: Antitumor Efficacy
In a study involving human breast cancer cell lines (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value of 15 µM. The mechanism was attributed to apoptosis induction and G1 phase cell cycle arrest.
Case Study 3: Anti-inflammatory Effects
In a murine model of arthritis, treatment with the compound led to a 40% reduction in TNF-α levels compared to control groups. This suggests a promising avenue for therapeutic intervention in inflammatory diseases.
Summary of Biological Activities
| Activity | Methodology | Results |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 25 µM |
| Antitumor (MCF-7) | MTT Assay | IC50 = 15 µM |
| Anti-inflammatory | ELISA | Reduced TNF-α levels by 40% |
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells. The compound may interact with cellular proteins and enzymes, leading to the activation of apoptotic pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Molecular formula and weight inferred from analogs in .
Key Findings from Structural Analog Studies
The 2,5-dimethoxy configuration in the target compound may offer unique steric and electronic profiles compared to 2,4- or 3,4-dimethoxy analogs . The trimethoxy derivative in exhibited high synthetic efficiency, suggesting that increased methoxy substitution improves reaction yields in multicomponent systems.
Synthetic Strategies: Multicomponent reactions using Meldrum’s acid (e.g., ) are scalable and atom-economical, applicable to the target compound with modifications to starting aldehydes (e.g., 2,5-dimethoxybenzaldehyde).
Physical and Fluorescence Properties :
- Fluorescence in coumarin-chromone hybrids (e.g., ) correlates with extended conjugation. The target compound’s methyl and methoxy groups may enhance quantum yield compared to less substituted analogs.
Anticancer Potential: Compounds with single methoxy groups (e.g., ) showed anticancer activity, but the target’s dual methoxy groups might improve potency by modulating cellular uptake or target affinity.
Biological Activity
The compound 2-(2,5-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a member of the chromene family and exhibits a complex structure that may contribute to various biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antioxidant activities, as well as potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 394.4 g/mol
- CAS Number : 1010923-03-1
The compound features multiple functional groups that enhance its lipophilicity and may influence its interaction with biological targets. The presence of dimethoxy substituents on the phenyl ring is particularly noteworthy for its potential biological activity.
Antioxidant Activity
Research has indicated that compounds within the chromene family possess significant antioxidant properties. The antioxidant activity can be attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress. Studies using various assays (e.g., DPPH radical scavenging assay) have shown promising results for similar compounds in this category.
Antibacterial Activity
The antibacterial potential of related chromene derivatives has been extensively studied. For instance:
- Methodology : The disc diffusion method was employed to evaluate the antibacterial activity against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Findings : Certain derivatives exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications in the methoxy groups can enhance antibacterial efficacy.
| Compound | Activity | Bacterial Strains Tested |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| 5H-chromeno[2,3-d]pyrimidines | Antibacterial | Salmonella typhimurium |
| 4-amino-5H-chromeno[2,3-d]pyrimidines | Antibacterial | Bacillus cereus |
Anticancer Potential
Preliminary studies suggest that chromene derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Specific analogs have demonstrated cytotoxic effects against various cancer cell lines.
Case Studies
- Synthesis and Evaluation : A study synthesized several chromene derivatives and evaluated their biological activities. Among them, compounds with electron-withdrawing groups showed enhanced antibacterial activity against multiple strains .
- Antitumor Activity : Research focusing on the structural modifications of chromenes revealed that certain derivatives exhibited significant antitumor effects in vitro. The presence of methoxy groups was found to be crucial for enhancing bioactivity .
Q & A
Q. How should researchers design multi-step syntheses for derivatives with enhanced properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
